N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide
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Overview
Description
N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide is a boron-containing organic compound. It features a picolinamide moiety linked to a dioxaborolane group, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide typically involves the following steps:
Formation of the Picolinamide Core: The picolinamide core is synthesized by reacting picolinic acid with ethylamine under dehydrating conditions.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction. This involves the reaction of the picolinamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.
Oxidation: The boron moiety can be oxidized to form boronic acids or borate esters.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation reactions.
Substituted Picolinamides: Formed through substitution reactions.
Scientific Research Applications
Chemistry
Cross-Coupling Reactions: Used extensively in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine
Drug Development: Serves as an intermediate in the synthesis of potential therapeutic agents.
Bioconjugation: Used in the modification of biomolecules for imaging and diagnostic purposes.
Industry
Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Agriculture: Employed in the synthesis of agrochemicals for crop protection.
Mechanism of Action
The compound exerts its effects primarily through its boron moiety, which participates in various chemical reactions. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate, followed by transmetalation and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane
Uniqueness
N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide is unique due to its picolinamide structure, which provides additional coordination sites for metal catalysts, enhancing its reactivity and selectivity in cross-coupling reactions. This makes it a versatile and valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-6-16-12(18)11-9-10(7-8-17-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKWSGVFAORDIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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